
4,4',4'',4'''-Methanetetrayltetrabenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide is a complex organic compound characterized by its unique structure, which includes four benzimidamide groups attached to a central methane carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide typically involves the reaction of benzimidazole derivatives with a central methane carbon source. One common method is the condensation reaction between benzimidazole and formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The benzimidamide groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications.
科学研究应用
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidamide groups can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: Similar in structure but contains carboxylic acid groups instead of benzimidamide groups.
4,4’,4’‘,4’‘’-Methanetetrayltetraphenol: Contains phenol groups instead of benzimidamide groups.
4,4’,4’‘,4’‘’-Methanetetrayltetrabiphenyl-4-carboxylic acid: Contains biphenyl and carboxylic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide is unique due to its multiple benzimidamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents.
属性
分子式 |
C29H28N8 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H28N8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37) |
InChI 键 |
NLSLPEGVJHFGAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)

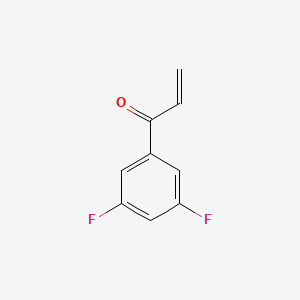
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
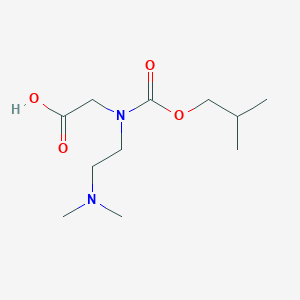
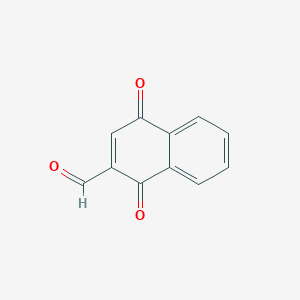


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
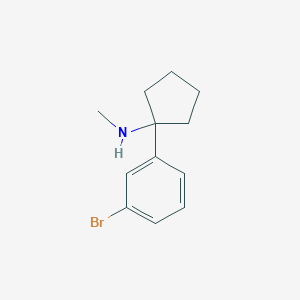

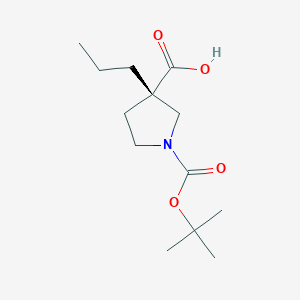
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
